SGC0946 is a potent and selective small-molecule inhibitor of the histone methyltransferase disruptor of telomeric silencing 1-like (DOT1L). [, , , , , , , , , , ] It is primarily utilized in scientific research to investigate the role of DOT1L in various biological processes and disease models. [, , , , , , , , , , ]
The synthesis of SGC0946 involves several sophisticated chemical techniques. The compound is derived from EPZ004777, with modifications that enhance its potency and selectivity. Specifically, the synthesis includes the introduction of a bromine atom at position 7 of the adenine ring in EPZ004777 to create SGC0946. This modification exploits a hydrophobic cleft in the DOT1L structure, which allows for stronger binding interactions with the target enzyme. The synthesis process is described as efficient and involves multiple steps to ensure high yield and purity of the final product .
SGC0946 has a complex molecular structure characterized by its unique functional groups that facilitate its interaction with DOT1L. The molecular formula for SGC0946 is C18H21BrN4O2S, and it features an aromatic ring system along with a brominated substituent that enhances its binding affinity.
The chemical reactions involved in the synthesis of SGC0946 are pivotal in determining its final structure and activity. The reactions can be categorized into several types:
The mechanism by which SGC0946 inhibits DOT1L involves competitive inhibition at the enzyme's active site. By mimicking the natural substrate, SGC0946 binds to DOT1L more effectively than other compounds due to its structural modifications.
SGC0946 exhibits several notable physical and chemical properties:
SGC0946 has significant potential applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3